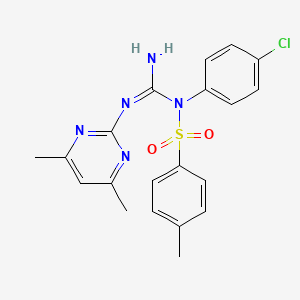![molecular formula C17H20N2O4S B5458243 4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5458243.png)
4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)benzamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of a benzamide core with a sulfonyl group and a methoxy-substituted phenyl ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the methoxy-substituted phenyl ring, which undergoes sulfonylation to introduce the sulfonyl group. This is followed by the coupling of the sulfonylated intermediate with a benzamide derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative.
Scientific Research Applications
4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxy and benzamide groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzamide: A simpler analog with similar structural features but lacking the sulfonyl group.
4-Sulfamoylbenzamide: Contains a sulfonyl group but lacks the methoxy-substituted phenyl ring.
4-Isopropylbenzamide: Similar in structure but with an isopropyl group instead of the methoxy group.
Uniqueness
4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the sulfonyl and methoxy groups allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-[(4-methoxy-3-propan-2-ylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11(2)15-10-14(8-9-16(15)23-3)24(21,22)19-13-6-4-12(5-7-13)17(18)20/h4-11,19H,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXKJXVNPZERGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5458165.png)
![3-{2-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5458176.png)
![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5458177.png)

![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5458183.png)
![3-[1-(4-chloro-2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5458190.png)
![3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5458192.png)

![3-[4-(2-cyclopentyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1-piperazinyl]-1-propanol dihydrochloride](/img/structure/B5458222.png)
![9-(4-methoxy-2-methylbenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5458223.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5458230.png)
![6-(3-hydroxypiperidin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5458231.png)
![N-(4-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5458250.png)
![(3S*,5R*)-5-[(cyclopropylamino)carbonyl]-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxylic acid](/img/structure/B5458253.png)
